Crimidine

Description

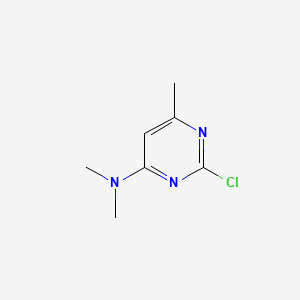

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N,6-trimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIUPFPIEBPYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041800 | |

| Record name | Crimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crimidine appears as brown waxy solid or colorless crystals. Used as a rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; Commercial product is brown and waxy; [HSDB] Colorless odorless crystalline solid; [MSDSonline] | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

284 to 297 °F at 4 mmHg (EPA, 1998), 140-147 °C at 4 mm Hg | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, In water, 9.4 g/L at 20 °C, Readily soluble in dichloromethane, 2-propanol, toluene, Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Less than 10-5 at 68F (EPA, 1998), 0.02 [mmHg] | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Inactive waxy 4-chloro-2-dimethylamino isomer | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

535-89-7 | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crimidine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34R2923T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

189 °F (EPA, 1998), 87 °C, Brown waxy solid; mp: 87 °C /commercial crimidine/, MP: 218 °C /Crimidine hydrochloride/, MP: 146 °C /Crimidine picrate/ | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Crimidine on GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crimidine is a potent convulsant rodenticide that has been largely discontinued (B1498344) due to its high toxicity to non-target species. While direct and extensive research on the specific molecular interactions of this compound with GABA receptors is limited in publicly available literature, its characteristic convulsant action strongly points towards the GABAergic system, particularly the GABA-A receptor, as its primary target. This technical guide synthesizes the available information on this compound's neurotoxicity and extrapolates its likely mechanism of action on GABA receptors based on the well-established pharmacology of other convulsants that target this system. This document details the presumed molecular interactions, presents relevant quantitative data from analogous compounds, outlines key experimental protocols for investigation, and provides visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound and its Neurotoxic Profile

This compound (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is a pyrimidine (B1678525) derivative formerly used as a rodenticide.[1][2] It is known for its rapid onset of action, inducing severe convulsions that can lead to fatality.[1] The primary toxicological manifestation of this compound poisoning is central nervous system (CNS) hyperexcitability, a clinical sign consistent with the disruption of inhibitory neurotransmission. Early studies suggested that this compound's convulsant effects might be linked to antagonism of vitamin B6, a crucial cofactor for the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Indeed, at high concentrations, this compound has been shown to inhibit glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, in vitro.[1] However, a more direct interaction with the GABA receptor itself is a highly probable and concurrent mechanism of action, a hypothesis supported by the actions of numerous other convulsant pesticides and chemicals that target the GABA-A receptor.

The GABA-A Receptor: The Likely Primary Target

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[3][4] These receptors are pentameric structures composed of a combination of different subunits (e.g., α, β, γ), which form a central chloride ion (Cl-) permeable pore.[3][4] The binding of GABA to its recognition sites on the receptor complex leads to a conformational change that opens the channel, allowing the influx of Cl- ions.[5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

The GABA-A receptor complex possesses multiple binding sites for various molecules, including GABA itself (the orthosteric site) and a range of allosteric modulators such as benzodiazepines, barbiturates, neurosteroids, and also convulsants like picrotoxin (B1677862) and tetramethylenedisulfotetramine (B181443) (TETS).[6][7] These convulsants typically act as non-competitive antagonists, binding within the ion channel pore to physically block the flow of chloride ions.

Postulated Mechanism of Action of this compound on GABA-A Receptors

Based on its convulsant properties and the mechanisms of other structurally and functionally similar compounds, this compound is postulated to act as a non-competitive antagonist of the GABA-A receptor .

Binding Site and Allosteric Modulation

It is hypothesized that this compound binds to a site within the transmembrane domain of the GABA-A receptor, likely within the chloride ion channel pore. This is the common binding region for many non-competitive antagonists, including picrotoxin and various insecticides.[8] By binding to this site, this compound does not prevent GABA from binding to its orthosteric site but instead allosterically inhibits the receptor's function. This inhibition is non-competitive because increasing the concentration of GABA will not overcome the channel block.

Inhibition of Chloride Ion Flux

The binding of this compound within the channel pore is thought to physically occlude the passage of chloride ions, even when GABA is bound to the receptor and the channel is in its "open" conformation. This blockade of the chloride current prevents the hyperpolarization of the neuronal membrane that would normally occur in response to GABA. The net effect is a reduction in inhibitory signaling, leading to a state of neuronal hyperexcitability that manifests as seizures.

The following diagram illustrates the proposed signaling pathway at a GABAergic synapse and the inhibitory action of this compound:

References

- 1. This compound | C7H10ClN3 | CID 10813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]

- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor target of tetramethylenedisulfotetramine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ttcenter.ir [ttcenter.ir]

Crimidine: A Technical and Scientific Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crimidine, scientifically known as 2-chloro-N,N,6-trimethylpyrimidin-4-amine, is a potent convulsant poison historically used as a rodenticide.[1][2] Its high toxicity and rapid action are attributed to its mechanism as a vitamin B6 antagonist.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and toxicological profile of this compound, including detailed experimental protocols for key analyses.

Chemical Structure and Identification

This compound is a substituted pyrimidine (B1678525) with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a methyl group at the 6-position.[4][5]

| Identifier | Value |

| IUPAC Name | 2-chloro-N,N,6-trimethylpyrimidin-4-amine[5] |

| CAS Number | 535-89-7[6] |

| Molecular Formula | C₇H₁₀ClN₃[6] |

| Molecular Weight | 171.63 g/mol [6] |

| SMILES String | CC1=CC(=NC(=N1)Cl)N(C)C[5] |

| InChI Key | HJIUPFPIEBPYIE-UHFFFAOYSA-N[5] |

| Synonyms | Castrix, W-491, 2-Chloro-4-dimethylamino-6-methylpyrimidine[5][7] |

Physicochemical Properties

This compound is a colorless to brown waxy solid.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Melting Point | 87 °C | [2][8] |

| Boiling Point | 140-147 °C at 4 mmHg | [3] |

| Water Solubility | Slightly soluble | [2] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol | [2] |

Synthesis of this compound

Experimental Protocol: General Chlorination of a Hydroxypyrimidine

This is a representative protocol for a related class of compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

N,N,6-trimethylpyrimidin-4-ol (precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other suitable base)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Ice bath

-

Heating mantle with stirrer

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N,N,6-trimethylpyrimidin-4-ol in an inert solvent.

-

Cool the mixture in an ice bath.

-

Slowly add N,N-dimethylaniline to the cooled suspension with stirring.

-

Add phosphorus oxychloride dropwise to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 2-chloro-N,N,6-trimethylpyrimidin-4-amine.

Logical Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Mechanism of Action: Vitamin B6 Antagonism

The primary mechanism of this compound's toxicity is its action as an antagonist of vitamin B6.[3][4] Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis. This compound is thought to inhibit pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to the active PLP.[11][12] This inhibition leads to a deficiency of PLP, disrupting the function of PLP-dependent enzymes, most notably glutamic acid decarboxylase (GAD). GAD is essential for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Reduced GABA levels in the central nervous system lead to hyperexcitability and the characteristic convulsions observed in this compound poisoning.[12]

Experimental Protocol: Pyridoxal Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a compound on pyridoxal kinase activity.

Materials:

-

Purified pyridoxal kinase

-

Pyridoxal (substrate)

-

ATP (co-substrate)

-

This compound (test inhibitor)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Detection reagent (e.g., a reagent that reacts with the product, pyridoxal 5'-phosphate, to produce a measurable signal, or an HPLC-based method to quantify PLP)

-

Microplate reader or HPLC system

-

96-well plates

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, ATP, and the various concentrations of this compound.

-

Initiate the enzymatic reaction by adding pyridoxal to each well. Include control wells with no inhibitor and wells with no enzyme (background).

-

Incubate the plate at a constant temperature (e.g., 37 °C) for a specific period.

-

Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Measure the amount of pyridoxal 5'-phosphate formed. This can be done spectrophotometrically, fluorometrically, or by a chromatographic method such as HPLC.[13][14]

-

Plot the enzyme activity as a function of the inhibitor concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway of this compound's Neurotoxicity

Caption: this compound inhibits pyridoxal kinase, leading to reduced GABA synthesis and CNS excitation.

Toxicological Profile

This compound is classified as a super toxic substance, with a probable oral lethal dose in humans of less than 5 mg/kg.[2]

Acute Toxicity Data (LD₅₀)

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat | Oral | 1.25 ± 0.10 | [2] |

| Mouse | Oral | 1.2 | [2] |

| Guinea Pig | Intraperitoneal | 2.66 ± 0.10 | [2] |

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination (Following OECD Guideline 423)

This protocol is a summary of the Acute Toxic Class Method, which is a preferred alternative to the classical LD₅₀ test to reduce animal usage.[1][3][5]

Test Animals:

-

Healthy, young adult rats of a single sex (usually females), nulliparous, and non-pregnant.

Housing and Feeding Conditions:

-

Animals are housed in standard cages with appropriate environmental conditions (temperature, humidity, light cycle).

-

Standard laboratory diet and drinking water are provided ad libitum.

Procedure:

-

Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information about the substance's toxicity.

-

Administration: The test substance is administered in a single dose by gavage to a group of three animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Dosing:

-

If mortality occurs in two or three animals, the test is repeated with a lower dose.

-

If one animal dies, the test is repeated with the same dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Endpoint: The test is stopped when a dose that causes mortality in at least two animals is identified, or when no mortality is observed at the highest dose level. The result allows for the classification of the substance into a specific toxicity class.

Experimental Workflow for Acute Oral Toxicity Testing

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. agrochemicals.iupac.org [agrochemicals.iupac.org]

- 5. oecd.org [oecd.org]

- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 7. epa.gov [epa.gov]

- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 10. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]

- 11. Mechanisms of the inhibition of human erythrocyte pyridoxal kinase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridoxal kinase inhibition by artemisinins down-regulates inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Threat: A Toxicological Deep-Dive into the Rodenticide Crimidine

For Immediate Release

[CITY, State] – A comprehensive technical guide released today offers an in-depth toxicological profile of Crimidine, an obsolete but highly toxic rodenticide. This whitepaper, designed for researchers, scientists, and drug development professionals, consolidates available data on the compound's effects in mammals, highlighting its potent neurotoxicity and the critical gaps in our understanding of its long-term health impacts.

This compound (2-chloro-N,N,6-trimethylpyrimidin-4-amine), once used for the control of rodent populations, is a powerful convulsant agent. Its primary mechanism of action lies in its ability to antagonize vitamin B6 (pyridoxine), a crucial co-factor for a vast array of enzymatic reactions in the body, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Inhibition of pyridoxal (B1214274) phosphate-dependent enzymes disrupts normal neurological function, leading to severe and often fatal seizures.[2]

Acute Toxicity: A High-Potency Hazard

This compound exhibits a high degree of acute toxicity across mammalian species. The available data, summarized in the tables below, underscore its lethality through various routes of exposure.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 1.25 | [2][3] |

| Rat | Oral | >500 to <2,000 | [4] |

| Mouse | Oral | 42 |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Acute Dermal and Inhalation Toxicity of this compound

| Species | Route | Value | Exposure Duration | Reference |

| Rat | Dermal | LD50: >1,000 | - | [3] |

| Rabbit | Dermal | LD50: < 4300 | 24 hours |

Due to the age of the available data, specific LC50 (Lethal Concentration, 50%) values for inhalation with consistent exposure durations are not well-documented.

Mechanism of Action: A Cascade of Neurological Disruption

The neurotoxic effects of this compound stem from its interference with vitamin B6 metabolism. By acting as a pyridoxine (B80251) antagonist, this compound inhibits the formation of pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6. PLP is a vital coenzyme for numerous enzymes, including glutamate (B1630785) decarboxylase, which is responsible for the synthesis of GABA from glutamate.

A reduction in GABAergic signaling leads to a state of hyperexcitability in the central nervous system, manifesting as the severe convulsions characteristic of this compound poisoning.[1]

Gaps in the Toxicological Profile

Despite its high acute toxicity, a comprehensive understanding of the full toxicological profile of this compound in mammals remains elusive. Significant data gaps exist in the following areas:

-

Metabolism and Toxicokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion of this compound are lacking. Understanding its biotransformation pathways is crucial for a complete risk assessment.

-

Subchronic and Chronic Toxicity: There is a dearth of information regarding the effects of repeated or long-term exposure to sub-lethal doses of this compound. No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) have not been established.

-

Genotoxicity and Carcinogenicity: The mutagenic and carcinogenic potential of this compound has not been adequately investigated. Standard genotoxicity assays such as the Ames test and in vitro chromosomal aberration tests specific to this compound are not publicly available.

-

Reproductive and Developmental Toxicity: The effects of this compound on reproductive function and embryonic development are unknown.

Experimental Protocols: A Call for Standardization

The absence of detailed, publicly available experimental protocols for toxicological studies on this compound makes it challenging to replicate and verify existing data. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are essential for ensuring the quality and comparability of toxicological data.

For instance, an acute oral toxicity study would typically follow a protocol similar to the now-obsolete OECD Guideline 401 or its modern alternatives (OECD 420, 423, 425). Such a study would involve the administration of this compound to a group of rodents, followed by a 14-day observation period to assess mortality and clinical signs of toxicity.

Similarly, assessing the genotoxic potential of this compound would require standardized assays like the Ames test (OECD 471) and an in vitro chromosomal aberration test (OECD 473).

Conclusion: A Need for Renewed Investigation

While this compound is no longer in widespread use, its high acute toxicity and the potential for environmental persistence warrant a more thorough investigation of its toxicological profile.[5] The significant data gaps, particularly concerning long-term health effects, highlight the need for further research employing modern, standardized methodologies. A complete understanding of the toxicological properties of compounds like this compound is essential for protecting human and environmental health. This whitepaper serves as a critical resource for the scientific community, providing a foundation for future research and a reminder of the potent dangers posed by this class of neurotoxicants.

References

Historical use of Crimidine as a rodenticide

An In-depth Technical Guide on the Historical Use of Crimidine as a Rodenticide

Introduction

This compound (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is a synthetic pyrimidinamine derivative historically used as a potent, fast-acting rodenticide.[1][2] Marketed under trade names such as 'Castrix', it was employed for the control of mice, rats, and other small rodents.[1][2] Due to its extreme toxicity and the availability of safer alternatives, this compound is now considered obsolete and its use as a pesticide is banned in many jurisdictions, including the European Union and the United States.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, toxicity, and the experimental approaches used to characterize it.

Chemical and Physical Properties

This compound is a brown, waxy solid or appears as colorless crystals.[1][4] It is soluble in many common organic solvents and dilute acids.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-N,N,6-trimethylpyrimidin-4-amine | [1] |

| CAS Number | 535-89-7 | [1][4] |

| Molecular Formula | C₇H₁₀ClN₃ | [1][4] |

| Molecular Weight | 171.63 g/mol | [1][4] |

| Melting Point | 87 °C (189 °F) | [1][4] |

| Boiling Point | ~145 °C (~293 °F) at 4 mmHg | [1][4] |

| Water Solubility | 9.4 g/L at 20 °C | [1] |

| Vapor Pressure | < 1 x 10⁻⁵ mmHg at 20 °C (68 °F) | [1] |

| Appearance | Colorless crystals or brown waxy solid | [1][4] |

Mechanism of Action

This compound is a potent convulsant that acts as a pyridoxine (B80251) (Vitamin B₆) antagonist.[1][2] Its toxicity stems from its interference with Vitamin B₆ metabolism, which is crucial for the proper functioning of the central nervous system. The mechanism involves the inhibition of key enzymes that require pyridoxal (B1214274) phosphate (B84403) (the active form of Vitamin B₆) as a cofactor.

In vitro studies have demonstrated that at high concentrations, this compound inhibits the activity of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase.[1] Pyridoxal kinase is essential for converting pyridoxine to its active form, while glutamic decarboxylase is critical for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Inhibition of these enzymes leads to a hyper-excitable state in the central nervous system, resulting in convulsions.[1][5]

Synthesis

Toxicity and Efficacy

This compound is classified as "super toxic," with a probable oral lethal dose in humans of less than 5 mg/kg.[4][5][7] The onset of action is rapid, typically within 20 to 40 minutes of ingestion.[1] Despite its high toxicity, it is also rapidly excreted.[1]

Signs and Symptoms of Poisoning: Acute exposure in humans and animals leads to severe central nervous system excitation.[1][5] Symptoms include:

The following table summarizes the available quantitative toxicity data.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |

| Rat | Oral | 1.25 | [4] |

| Rat | Intraperitoneal (i.p.) | 1.00 | [4] |

| Mouse | Oral | 1.2 | [4] |

| Mouse | Subcutaneous (s.c.) | 1.1 - 1.3 | [4] |

| Mouse | Intraperitoneal (i.p.) | 0.42 | [4] |

| Guinea Pig | Intraperitoneal (i.p.) | 2.66 | [4] |

| Human (probable) | Oral | < 5.0 | [4][5][7] |

Experimental Protocols

Detailed experimental protocols from the original historical studies on this compound are scarce. However, based on the description of its mechanism of action, a key experiment would involve an in vitro enzyme inhibition assay to quantify its effect on pyridoxal kinase.

Methodology: In Vitro Pyridoxal Kinase Inhibition Assay

-

Enzyme Preparation: A partially purified preparation of pyridoxal kinase is obtained from homogenized mouse brain tissue through centrifugation and protein precipitation techniques.

-

Reagents:

-

Pyridoxal kinase enzyme solution.

-

Substrate solution: Pyridoxal and ATP in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor solution: this compound dissolved in an appropriate solvent, with serial dilutions prepared to test a range of concentrations.

-

Detection reagent: A reagent that reacts with the product (pyridoxal phosphate) to produce a measurable signal (e.g., colorimetric or fluorescent).

-

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a set period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the substrate solution (pyridoxal and ATP).

-

The reaction is allowed to proceed for a defined time and is then stopped, often by adding a strong acid or by heat inactivation.

-

The amount of pyridoxal phosphate formed is quantified using a spectrophotometer or fluorometer after adding the detection reagent.

-

-

Data Analysis: The rate of reaction at each this compound concentration is calculated and compared to the control. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme's activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Historical Use and Regulatory Status

This compound was developed and used as a rodenticide for its high efficacy and rapid action.[1] It was typically formulated into baits to be attractive to rodents.[8][9] However, its high acute toxicity posed a significant risk to non-target species, including domestic animals and humans, through primary or secondary poisoning.[3][8]

Concerns over its safety profile led to its eventual decline in use. Today, this compound is not registered for use as a pesticide with the U.S. Environmental Protection Agency (EPA) and is banned in the European Union.[1] It has been largely replaced by anticoagulant rodenticides (e.g., warfarin, brodifacoum), which have a delayed onset of action and, critically, a known antidote (Vitamin K₁).[10][11]

Conclusion

This compound represents an early class of highly toxic, fast-acting rodenticides. Its mechanism as a Vitamin B₆ antagonist, leading to severe convulsions, made it effective but also indiscriminately dangerous. The lack of a specific, readily available antidote and the high risk of non-target poisoning ultimately rendered it obsolete. The history of this compound serves as an important case study in the evolution of rodenticides, highlighting the critical shift in pesticide development towards compounds with improved safety profiles and specific modes of action.

References

- 1. This compound | C7H10ClN3 | CID 10813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. epa.gov [epa.gov]

- 4. This compound CAS#: 535-89-7 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]

- 7. JoDrugs. This compound [jodrugs.com]

- 8. nps.gov [nps.gov]

- 9. Rodenticides [npic.orst.edu]

- 10. professionalpestmanager.com [professionalpestmanager.com]

- 11. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]

Neurotoxic Effects of Crimidine Exposure: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the neurotoxic effects of Crimidine exposure, with a focus on the underlying molecular mechanisms, relevant experimental protocols, and quantitative toxicological data. This compound, a potent convulsant rodenticide, exerts its primary neurotoxic action through the antagonism of vitamin B6, leading to a critical reduction in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This disruption of GABAergic neurotransmission results in hyperexcitability of the central nervous system, manifesting as severe seizures and other neurological symptoms. This document is intended for researchers, scientists, and drug development professionals investigating neurotoxicology, convulsive agents, and potential therapeutic interventions.

Introduction

This compound (2-chloro-4-dimethylamino-6-methylpyrimidine) is a highly toxic rodenticide known for its rapid and potent convulsant effects.[1] Although its use has been discontinued (B1498344) in many regions, understanding its neurotoxic profile remains critical for toxicological research and the development of countermeasures against similar convulsant agents. The primary mechanism of this compound's toxicity is its function as a vitamin B6 antagonist.[2] This guide will delve into the molecular pathways affected by this compound, present quantitative data on its toxicity, and provide detailed methodologies for key experimental assays.

Molecular Mechanism of Neurotoxicity

The neurotoxicity of this compound is intrinsically linked to its interference with vitamin B6 metabolism. Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a multitude of enzymatic reactions in the brain, including the synthesis of several neurotransmitters.[3]

The central tenet of this compound's mechanism of action is the inhibition of pyridoxal kinase (PDXK) , the enzyme responsible for phosphorylating pyridoxal to the active PLP.[3] By inhibiting PDXK, this compound effectively depletes the pool of available PLP.

This depletion has a critical downstream effect on the enzyme glutamic acid decarboxylase (GAD) , which is PLP-dependent.[4] GAD catalyzes the decarboxylation of glutamate (B1630785) to form GABA, the primary inhibitory neurotransmitter in the central nervous system.[5] A reduction in GAD activity leads to decreased GABAergic tone, resulting in a state of neuronal hyperexcitability that manifests as seizures.[6]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1.25 mg/kg | [7] |

| LD50 | Rat | Intraperitoneal | 1 mg/kg | [7] |

| Table 1: Acute Lethality of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's neurotoxic effects.

Animal Models of this compound-Induced Seizures

Rodent models are essential for studying the in vivo neurotoxic effects of this compound.

Objective: To induce and quantify seizure activity following this compound administration.

Species: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g).

Procedure:

-

Animal Acclimation: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.

-

This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a minimal amount of a solubilizing agent like Tween 80). Prepare fresh on the day of the experiment.

-

Administration: Administer this compound via oral gavage or intraperitoneal injection at various doses to establish a dose-response relationship.

-

Behavioral Observation: Immediately after administration, place each animal in an individual observation chamber. Observe continuously for the onset, duration, and severity of seizures for at least 2 hours. Seizure severity can be scored using a modified Racine scale.

-

Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure stage reached for each animal.

Pyridoxal Kinase (PDXK) Activity Assay

This assay measures the inhibitory effect of this compound on PDXK activity.

Objective: To quantify the rate of pyridoxal 5'-phosphate (PLP) formation and assess its inhibition by this compound.

Materials:

-

Tissue homogenate (e.g., from rat brain)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

Substrate solution: Pyridoxal (PL)

-

ATP solution

-

This compound solutions of varying concentrations

-

Reaction stop solution (e.g., 10% Trichloroacetic acid)

-

HPLC system with fluorescence detection

Procedure:

-

Tissue Preparation: Homogenize brain tissue in ice-cold reaction buffer. Centrifuge to obtain the cytosolic fraction and determine the protein concentration.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the tissue homogenate, reaction buffer, and the this compound solution (or vehicle for control).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pyridoxal substrate and ATP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the cold stop solution.

-

-

PLP Quantification:

-

Centrifuge the reaction mixture to precipitate proteins.

-

Analyze the supernatant for PLP content using a validated HPLC method with fluorescence detection.[8]

-

-

Data Analysis: Calculate the rate of PLP formation and determine the percentage of inhibition by this compound at each concentration to calculate an IC50 value.

Glutamic Acid Decarboxylase (GAD) Activity Assay (Fluorometric Method)

This assay measures the impact of this compound-induced PLP deficiency on GAD activity.

Objective: To quantify the production of GABA from glutamate and assess the indirect inhibition by this compound.

Materials:

-

Partially purified GAD from rat brain

-

Glutamate solution (substrate)

-

Assay buffer

-

Fluorometer

Procedure:

-

Enzyme Preparation: Prepare a partially purified GAD enzyme solution from rat brain tissue.[9]

-

Assay:

-

In a fluorometer cuvette, add the GAD enzyme preparation and the assay buffer.

-

To assess the effect of this compound, the GAD would be prepared from animals pre-treated with this compound.

-

Initiate the reaction by adding the glutamate solution.

-

Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths.[9]

-

-

Data Analysis: The rate of change in fluorescence is proportional to the GAD activity. Compare the activity in samples from this compound-treated animals to that of control animals.

HPLC Analysis of GABA in Brain Tissue

This protocol details the quantification of GABA levels in brain tissue following this compound exposure.

Objective: To measure the in vivo impact of this compound on GABA synthesis.

Procedure:

-

Tissue Collection: At a predetermined time after this compound administration, euthanize the animals and rapidly dissect the brain.

-

Homogenization: Homogenize the brain tissue in a suitable solution (e.g., 0.5 N perchloric acid).[8]

-

Derivatization: Derivatize the GABA in the sample with a fluorogenic reagent such as o-phthalaldehyde (B127526) (OPA) or benzoyl chloride.[7][8]

-

HPLC Analysis: Separate and quantify the derivatized GABA using a reverse-phase HPLC system with fluorescence detection.[8][9]

-

Data Analysis: Compare the GABA concentrations in the brains of this compound-treated animals to those of control animals.

Experimental Workflows

The following diagrams illustrate logical workflows for investigating the neurotoxic effects of this compound.

Conclusion

This compound serves as a classic example of a neurotoxicant that acts through vitamin B6 antagonism, leading to a profound disruption of GABAergic neurotransmission and consequent convulsive seizures. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the detailed mechanisms of this compound's neurotoxicity and to evaluate potential therapeutic strategies. Further research is warranted to determine the precise inhibitory kinetics of this compound on key enzymes in the vitamin B6 metabolic pathway and to fully characterize the dose-dependent neurochemical and histopathological changes in the brain. Such studies will not only enhance our understanding of this compound but also contribute to the broader field of neurotoxicology and the development of treatments for seizure disorders.

References

- 1. Pyridoxal kinase: A vitamin B6 salvage pathway enzyme from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitors of crayfish glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA receptors in brain development, function, and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Crimidine: IUPAC Name, Chemical Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and toxicological properties of Crimidine. The information is intended for researchers, scientists, and professionals in drug development and toxicology. This document details its chemical identity, physicochemical properties, mechanism of action, and analytical methodologies for its detection.

Chemical Identity and Properties

This compound, a pyrimidine (B1678525) derivative, is a highly toxic rodenticide. Its systematic and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-N,N,6-trimethylpyrimidin-4-amine | [1][2][3] |

| CAS Number | 535-89-7 | [1][2][4][5] |

| Molecular Formula | C₇H₁₀ClN₃ | [1][2][5] |

| Molecular Weight | 171.63 g/mol | [1][2][5] |

| Appearance | Colorless crystals or brown waxy solid | [1][2][4] |

| Melting Point | 87 °C (189 °F) | [4][6][7] |

| Boiling Point | 140-147 °C (284-297 °F) at 4 mmHg | [1][2][6] |

| Solubility | Water: 9.4 g/L at 20 °C. Slightly soluble. Organic Solvents: Very soluble in ethanol; soluble in acetone, benzene, chloroform, diethyl ether, and dilute acids. | [1][2][4] |

| Vapor Pressure | < 1 x 10⁻⁵ mmHg at 20 °C (68 °F) | [1][2][6] |

| logP (Octanol-Water Partition Coefficient) | 1.31 (estimated) | [2] |

Mechanism of Action

The primary toxicological effects of this compound are centered on its potent convulsant activity, which stems from its dual role as a vitamin B6 antagonist and an acetylcholinesterase inhibitor.[8]

Vitamin B6 Antagonism

This compound's structure, particularly its pyrimidine ring, allows it to interfere with the metabolism of vitamin B6.[8] Vitamin B6, in its active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme for a vast number of enzymatic reactions, including the synthesis of neurotransmitters.[2] this compound is thought to inhibit pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active PLP form.[6]

The resulting deficiency in active PLP disrupts the function of PLP-dependent enzymes, most notably glutamic acid decarboxylase (GAD). GAD is essential for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. A reduction in GABAergic signaling leads to a state of neuronal hyperexcitability, manifesting as severe convulsions.[6]

Acetylcholinesterase Inhibition

In addition to its effects on vitamin B6 metabolism, this compound also acts as an inhibitor of acetylcholinesterase (AChE).[6] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[9] By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[9] This overstimulation of cholinergic pathways contributes to the overall toxic effects, including convulsions and other signs of central nervous system excitation.[6]

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound in various matrices are crucial for toxicological and environmental monitoring. The following protocols are representative methodologies based on established analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for the sensitive and selective determination of this compound in biological samples such as serum.[1]

1. Sample Preparation (Serum) a. To 1.0 mL of serum in a centrifuge tube, add an appropriate internal standard. b. Add 2.0 mL of ethyl acetate and vortex for 2 minutes to extract the analyte.[1] c. Centrifuge at 4000 rpm for 10 minutes. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C. f. Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS analysis.

2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used.

-

Flow Rate: 0.8 mL/min.[10]

-

Injection Volume: 10-30 µL.[10]

-

Column Temperature: 30 °C.[10]

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Data Analysis: Quantify using a calibration curve prepared from fortified blank serum samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound, particularly in complex matrices such as food or environmental samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach.

1. Sample Preparation (QuEChERS Method) a. Homogenize 10-15 g of the sample (e.g., fruit, vegetable) with 10-15 mL of acetonitrile.[11] b. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.[11] c. Centrifuge at 4000 rpm for 5 minutes. d. Take an aliquot of the supernatant (acetonitrile layer) and subject it to dispersive solid-phase extraction (dSPE) cleanup by adding a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. e. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes. f. The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure good separation of analytes.

-

Ionization Mode: Electron Impact (EI).

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Thin-Layer Chromatography (TLC)

TLC can be employed as a cost-effective screening method for the presence of this compound.

1. Sample Preparation a. Extract the sample with a suitable solvent such as ethyl acetate or acetone. b. Concentrate the extract and apply it to a TLC plate (e.g., silica (B1680970) gel).

2. TLC Development a. Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). b. After development, dry the plate.

3. Detection a. Visualize the spots under UV light (254 nm). b. Alternatively, use a chromogenic spray reagent. c. Compare the retention factor (Rf) value of the sample spot with that of a this compound standard run on the same plate for identification.

Conclusion

This compound is a highly toxic compound with a well-defined mechanism of action involving the disruption of essential neurological pathways. Its properties necessitate careful handling and the use of sensitive and specific analytical methods for its detection. The information provided in this guide serves as a foundational resource for professionals engaged in research and safety assessments involving this compound.

References

- 1. [Serial determination of this compound by HPLC/SE/SM in a patient ingesting a "mouse trap"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. Antagonists of vitamin B6. Simultaneous and stepwise modification of the 2 and 4 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H10ClN3 | CID 10813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpst.cz [hpst.cz]

Crimidine: A Technical Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

WARNING: Crimidine (CAS No. 535-89-7), also known under trade names such as Castrix, is a highly toxic rodenticide. Its use is severely restricted, and it is not registered for use as a pesticide in the United States.[1][2] The probable oral lethal dose in humans is less than 5 mg/kg, making it a "super toxic" substance.[1][3] This document provides a consolidated technical guide to its safety and toxicological data for reference in controlled research environments only. Extreme caution is advised when handling this compound.

Chemical and Physical Properties

This compound is a pyrimidine (B1678525) derivative with the IUPAC name 2-chloro-N,N,6-trimethylpyrimidin-4-amine.[1] It presents as a brown, waxy solid or colorless crystals.[1][4]

| Property | Value | Source |

| CAS Number | 535-89-7 | [1][4] |

| Molecular Formula | C₇H₁₀ClN₃ | [4][5] |

| Molecular Weight | 171.63 g/mol | [1][6] |

| Melting Point | 87 °C (189 °F) | [3][4][6] |

| Boiling Point | 140 - 147 °C at 4 mmHg | [1][3][7] |

| Solubility | Slightly soluble in water. Soluble in most common organic solvents (e.g., acetone, benzene, chloroform, ethanol) and dilute acids.[1][4][6] | [1][4][6] |

| Vapor Pressure | < 1 x 10⁻⁵ mmHg at 20 °C (68 °F) | [1][3][6] |

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance. The primary route of acute toxicity is oral ingestion.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 1 | Danger | H300: Fatal if swallowed |

Source: GHS Classification (UNECE)[1], Smolecule[6]

NFPA 704 Rating:

| Category | Rating |

| Health | 4 (Severe Hazard) |

| Flammability | 1 (Slight Hazard) |

| Reactivity | 0 (Minimal Hazard) |

Source: ChemicalBook[4]

Toxicological Data

This compound is a potent convulsant poison that acts rapidly after ingestion, typically within 20 to 40 minutes.[1][8] It is highly toxic to mammals and birds.[2]

Acute Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. The following values have been reported for this compound:

| Species | Route of Administration | LD₅₀ (mg/kg) | Source |

| Rat | Oral | 1.25 | [4] |

| Rat | Intraperitoneal (i.p.) | 1.00 ± 0.06 | [4] |

| Mouse | Oral | 1.2 | [4] |

| Mouse (male) | Subcutaneous (s.c.) | 1.3 | [4] |

| Mouse (female) | Subcutaneous (s.c.) | 1.1 | [4] |

| Mouse | Intraperitoneal (i.p.) | 0.42 ± 0.05 | [4] |

| Guinea Pig | Intraperitoneal (i.p.) | 2.66 ± 0.10 | [4] |

| Human (Probable) | Oral | < 5.0 | [1][3] |

Mechanism of Action: Pyridoxine (B80251) Antagonism

The primary mechanism of this compound's toxicity is its action as a potent pyridoxine (Vitamin B₆) antagonist.[1][5][8] Vitamin B₆, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for a vast number of enzymatic reactions in the body, including the synthesis of neurotransmitters.

This compound inhibits the enzyme pyridoxal kinase .[8] This enzyme is responsible for the phosphorylation of pyridoxal to the biologically active PLP. By inhibiting this kinase, this compound depletes the levels of PLP.

A critical enzyme dependent on PLP is glutamic acid decarboxylase (GAD) . GAD catalyzes the conversion of glutamate, the principal excitatory neurotransmitter in the central nervous system, to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter.

The depletion of PLP leads to reduced GAD activity, resulting in a significant decrease in GABA synthesis. The subsequent imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission leads to a state of hyperexcitability in the central nervous system, manifesting as severe convulsions, a hallmark of this compound poisoning.[1][3]

Caption: Mechanism of this compound toxicity via inhibition of pyridoxal kinase.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available due to its restricted nature. However, a generalized protocol for an acute oral toxicity study (LD₅₀ determination) in rodents, based on standard guidelines (e.g., OECD, EPA), would follow the workflow below.

General Protocol for Acute Oral Toxicity (LD₅₀) Determination in Rodents

1. Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

2. Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain) or Mouse.

-

Age/Weight: Young, healthy adult animals (e.g., rats 8-12 weeks old, 200-300g).

-

Sex: Studies may use one sex (typically female) or both. If both, animals are caged separately.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period (e.g., overnight for rats) before dosing.

3. Test Substance Preparation:

-

This compound is weighed accurately.

-

It is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.

-

A series of dose concentrations are prepared.

4. Experimental Procedure:

-

Dose Groups: Animals are randomly assigned to several dose groups and one control group (vehicle only). Typically, 3-5 dose groups are used with at least 5 animals per sex per group.

-

Dose Administration: The test substance is administered as a single dose by oral gavage. The volume administered is typically kept constant across all animals (e.g., 1-2 ml/kg).

-

Dose Finding (Range-Finding Study): A preliminary study with a small number of animals may be conducted to determine the appropriate dose range for the main study.

-

Observation Period: Animals are observed for 14 days post-administration.

5. Observations:

-

Mortality: The number of dead animals in each group is recorded.

-

Clinical Signs: Animals are observed for signs of toxicity (e.g., convulsions, tremors, changes in posture, lethargy, etc.) immediately after dosing, at regular intervals on the first day, and at least once daily thereafter.

-

Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

-

Pathology: A gross necropsy is performed on all animals (those that die during the study and those euthanized at the end).

6. Data Analysis:

-

The LD₅₀ value and its 95% confidence interval are calculated using a recognized statistical method (e.g., Probit analysis, Logit method).

Caption: Generalized workflow for an acute oral toxicity (LD50) study.

Safety and Handling

First Aid Measures:

-

Ingestion: IMMEDIATELY call a poison control center or doctor. Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

Emergency Response:

-

Spill: Isolate the spill area for at least 25 meters (75 feet) for solids.[3] Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA).[3] Avoid creating dust. Cover the spill with a plastic sheet and then take it up mechanically into appropriate containers for disposal.[2]

-

Fire: Use dry chemical, CO₂, water spray, or foam.[3] Wear SCBA. When heated to decomposition, this compound emits very toxic fumes of hydrogen chloride and nitrogen oxides.[1]

Antidote: While there are no human reports, due to its mechanism of action, pyridoxine (vitamin B₆) has been suggested as a potential treatment for seizures caused by this compound poisoning.[9]

Caption: Logical workflow for responding to a this compound exposure event.

References

- 1. fda.gov [fda.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 5. Acute toxicity testing | NC3Rs [nc3rs.org.uk]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound | C7H10ClN3 | CID 10813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

Crimidine Neurotoxicity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crimidine is a highly toxic, obsolete rodenticide known for its potent convulsant effects. This technical guide provides an in-depth analysis of the neurotoxicity of this compound, synthesizing available research to offer a comprehensive resource for scientific professionals. The primary mechanism of this compound's neurotoxicity is believed to be its action as a vitamin B6 antagonist, leading to a cascade of neurological events culminating in seizures. This document details the current understanding of its mechanism of action, presents quantitative toxicity data, outlines relevant experimental protocols, and visualizes the key hypothesized signaling pathway. Due to the limited recent research on this obsolete compound, some information is inferred from studies on related compounds and general toxicological principles.

Introduction

This compound (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is a pyrimidine (B1678525) derivative that was historically used as a rodenticide. Its high acute toxicity and the rapid onset of severe neurological symptoms, primarily convulsions, have led to its discontinuation in many parts of the world[1]. Despite its obsolete status, understanding its neurotoxic profile remains relevant for toxicological research, the development of countermeasures for related convulsants, and for historical reference in environmental and forensic toxicology.

The hallmark of this compound poisoning is the rapid induction of seizures, which can occur within 20-40 minutes of ingestion[2]. Other symptoms include restlessness, apprehension, muscular stiffness, and sensitivity to stimuli[3]. The primary treatment for this compound poisoning involves the administration of vitamin B6 (pyridoxine), which points towards a mechanism involving the disruption of vitamin B6-dependent metabolic pathways in the central nervous system (CNS)[4][5].

Mechanism of Neurotoxicity

The convulsant action of this compound is primarily attributed to its interference with the synthesis of the main inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA). The hypothesized mechanism involves the antagonism of vitamin B6, a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD).

Vitamin B6 Antagonism and GABA Synthesis Inhibition

The active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is an essential coenzyme for a multitude of enzymatic reactions in the brain, including the synthesis of several neurotransmitters[5][6]. GAD, the enzyme that catalyzes the conversion of glutamate (B1630785) to GABA, is a PLP-dependent enzyme[7].

It is proposed that this compound, or its metabolites, acts as an antagonist to vitamin B6, leading to a functional deficiency of PLP. This inhibition of PLP-dependent enzymes, particularly GAD, results in decreased GABA synthesis. A reduction in GABAergic inhibition disrupts the delicate balance between excitatory and inhibitory neurotransmission in the brain, leading to hyperexcitability and seizures[8]. The administration of pyridoxine (B80251) as an antidote is believed to overcome this antagonism, restoring GAD activity and GABA levels[2][9].

Potential Direct GABA Receptor Interaction

While the primary mechanism is thought to be indirect, through the inhibition of GABA synthesis, a direct interaction of this compound with the GABA_A receptor cannot be entirely ruled out without specific binding studies. Some convulsants are known to act as non-competitive antagonists of the GABA_A receptor channel[10]. However, there is currently no direct evidence from radioligand binding assays or electrophysiological studies to suggest that this compound binds directly to the GABA_A receptor complex.

Quantitative Toxicity Data

The available quantitative data on the acute toxicity of this compound is limited. The following tables summarize the known lethal dose values.

Table 1: Acute Lethal Dose (LD50) of this compound in Animal Models

| Species | Route of Administration | LD50 Value | Reference(s) |

| Dog | Oral | 0.5 mg/kg | [11] |

| Rat | Oral | 5 mg/kg | |

| Mouse | Intraperitoneal | 5 mg/kg |